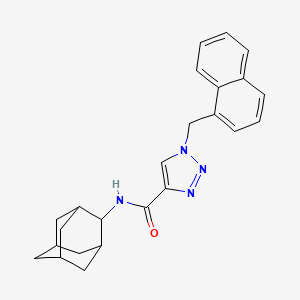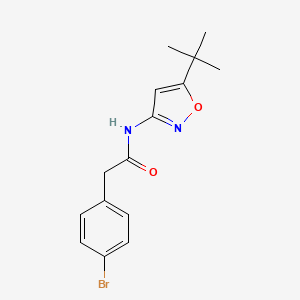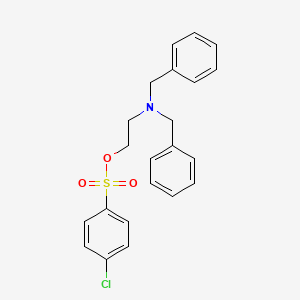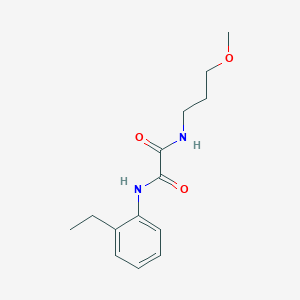
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPA is a small molecule that is commonly used as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery.
Wirkmechanismus
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of enzymes and proteins, inhibiting their activity. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to bind to the amyloid beta peptide, which is implicated in Alzheimer's disease, inhibiting its aggregation and toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins, leading to changes in metabolic pathways and cellular signaling. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. This compound is also a small molecule, which makes it easy to study using various biochemical and biophysical techniques. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of interest is the study of this compound's mechanism of action at the molecular level. Understanding how this compound interacts with enzymes and proteins could lead to the development of new drugs and therapies. Finally, the development of new synthetic methods for this compound could lead to improved yields and purity, making it an even more useful tool for scientific research.
Synthesemethoden
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-nitrophenylacetic acid and 3-methoxypropylamine in the presence of a coupling agent. The reaction yields this compound as a yellow solid with a high purity of around 98%. The synthesis method of this compound is relatively easy and cost-effective, making it a popular tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is widely used in scientific research as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery. This compound has been used to identify potential drug targets for cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the binding affinity of various proteins and enzymes, providing insights into their mechanism of action.
Eigenschaften
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-10-2-9-14-13(16)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,2,9-10H2,1H3,(H,14,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKHYMJSMLMDG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)



![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
